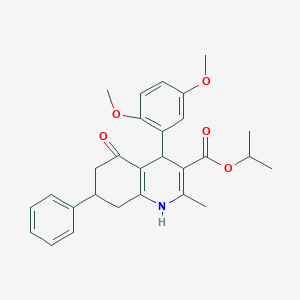![molecular formula C13H16N4O4S B4957438 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4957438.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DMN-TS and is known for its potential applications in the field of medicine. The synthesis of DMN-TS is a complex process that requires careful attention to detail and precise measurements.
Mecanismo De Acción
The mechanism of action of DMN-TS is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Biochemical and Physiological Effects:
DMN-TS has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in pain and inflammation. Additionally, DMN-TS has been shown to have antitumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMN-TS in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, DMN-TS is relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of using DMN-TS in lab experiments is that it has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of DMN-TS. One area of research is to further explore its potential applications in the field of medicine, particularly in the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to determine the safety and efficacy of DMN-TS in humans. Finally, future research should focus on developing more efficient and cost-effective methods for synthesizing DMN-TS.
Métodos De Síntesis
The synthesis of DMN-TS involves a multi-step process that requires several reagents and catalysts. The first step involves the reaction of 1,5-dimethyl-1H-pyrazol-4-ylmethanol with chlorosulfonic acid to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with N-methyl-3-nitroaniline in the presence of a base to form DMN-TS. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
DMN-TS has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation. Additionally, DMN-TS has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-10-11(8-14-16(10)3)9-15(2)22(20,21)13-6-4-5-12(7-13)17(18)19/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBKPWYUIYEOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4957356.png)
![1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B4957362.png)
![N-(2-furylmethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957372.png)
![N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4957377.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4957387.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4957388.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B4957424.png)
![methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4957428.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957441.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B4957448.png)
